Cas no 903891-79-2 (4-Isobutoxy-piperidine Hydrochloride)

4-Isobutoxy-piperidine Hydrochloride is a versatile organic compound. It features a 4-isobutoxy substituent and a piperidine ring, enhancing its solubility and stability in various solvents. Its hydrochloride salt form provides improved handling and purity, suitable for use in synthesis reactions. The product offers high purity, making it ideal for analytical and preparative chemistry applications.
4-Isobutoxy-piperidine Hydrochloride structure
903891-79-2 structure
Product Name:4-Isobutoxy-piperidine Hydrochloride
CAS No:903891-79-2
MF:C9H20ClNO
MW:193.714201927185
CID:5694954
PubChem ID:11701187
Update Time:2025-07-16

4-Isobutoxy-piperidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Isobutoxypiperidine hydrochloride
    • EN300-50672
    • 4-Isobutoxypiperidinehydrochloride
    • A1-01632
    • SB42643
    • 903891-79-2
    • 4-(2-methylpropoxy)piperidine Hydrochloride
    • 4-Isobutoxy-piperidine Hydrochloride
    • Inchi: 1S/C9H19NO.ClH/c1-8(2)7-11-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
    • InChI Key: HTECFPXXOGANPY-UHFFFAOYSA-N
    • SMILES: Cl.O(CC(C)C)C1CCNCC1

Computed Properties

  • Exact Mass: 193.1233420g/mol
  • Monoisotopic Mass: 193.1233420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

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Additional information on 4-Isobutoxy-piperidine Hydrochloride

Professional Introduction to 4-Isobutoxy-piperidine Hydrochloride (CAS No. 903891-79-2)

4-Isobutoxy-piperidine Hydrochloride, with the chemical identifier CAS No. 903891-79-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which is a common structural motif in many bioactive molecules. The presence of an isobutoxy group at the 4-position and its hydrochloride salt form enhances its solubility and pharmacological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The isobutoxy-piperidine moiety contributes to the compound's unique physicochemical properties, including its lipophilicity and ability to interact with biological targets. Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in developing novel drugs due to their favorable pharmacokinetic profiles and binding affinity to biological receptors. Specifically, modifications at the 4-position of the piperidine ring have been explored to optimize drug-like properties, such as solubility, metabolic stability, and target engagement.

In the context of modern drug discovery, 4-Isobutoxy-piperidine Hydrochloride has been investigated for its potential role in addressing various therapeutic challenges. The compound's structural framework allows for further derivatization, enabling chemists to explore diverse chemical space and identify new molecular entities with enhanced efficacy and reduced toxicity. For instance, researchers have leveraged this scaffold to develop inhibitors targeting enzymes involved in metabolic disorders and inflammatory pathways.

One of the most compelling aspects of 4-Isobutoxy-piperidine Hydrochloride is its versatility in synthetic applications. The hydrochloride salt form not only improves handling and storage but also facilitates its use in multi-step synthetic routes. In recent studies, this compound has been employed as a key intermediate in the synthesis of novel kinase inhibitors, which are critical for treating cancers and other chronic diseases. The isobutoxy group, in particular, has been shown to enhance binding interactions with protein targets, improving the overall potency of drug candidates.

The pharmaceutical industry has increasingly recognized the importance of optimizing drug candidates through structural modifications. 4-Isobutoxy-piperidine Hydrochloride exemplifies this trend by serving as a building block for next-generation therapeutics. Its ability to undergo selective functionalization while maintaining favorable pharmacokinetic properties makes it an attractive choice for medicinal chemists. Furthermore, computational modeling studies have suggested that derivatives of this compound may exhibit improved oral bioavailability and reduced off-target effects compared to existing treatments.

Recent clinical trials have begun to explore the potential of 4-Isobutoxy-piperidine Hydrochloride-based compounds in treating neurological disorders. The piperidine scaffold is known for its ability to cross the blood-brain barrier, making it an ideal candidate for central nervous system (CNS) drugs. Researchers are particularly interested in its potential as an acetylcholinesterase inhibitor for Alzheimer's disease treatment, where modifications at the 4-position could enhance therapeutic efficacy while minimizing side effects.

The synthetic pathways involving 4-Isobutoxy-piperidine Hydrochloride have also seen significant innovation. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable production processes. For example, asymmetric synthesis techniques have been employed to introduce enantiopure forms of this compound, which is crucial for drugs where stereochemistry plays a critical role in biological activity.

From a regulatory perspective, 4-Isobutoxy-piperidine Hydrochloride (CAS No. 903891-79-2) adheres to stringent quality control standards required for pharmaceutical intermediates. Manufacturers must ensure that impurities are minimized and that the final product meets predefined specifications for purity, yield, and stability. These standards are essential for ensuring patient safety and efficacy in drug development.

The future prospects of 4-Isobutoxy-piperidine Hydrochloride are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academia and industry are driving innovation by combining computational chemistry with experimental validation to accelerate the discovery of new drug candidates.

In summary,4-Isobutoxy-piperidine Hydrochloride represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its role as an intermediate in drug development underscores its importance in addressing unmet medical needs through innovative synthetic methodologies and targeted biological studies.

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